N-(3-methoxypropyl)cyclobutanamine

Description

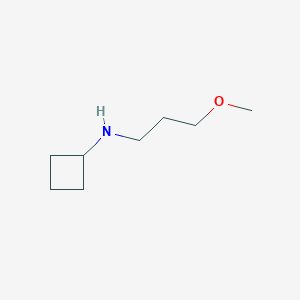

N-(3-Methoxypropyl)cyclobutanamine is a cyclobutane-derived amine featuring a 3-methoxypropyl substituent attached to the nitrogen atom. The cyclobutane ring introduces structural rigidity, while the methoxypropyl group contributes ether functionality and alkyl chain flexibility.

Properties

CAS No. |

1247765-70-3 |

|---|---|

Molecular Formula |

C8H17NO |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

N-(3-methoxypropyl)cyclobutanamine |

InChI |

InChI=1S/C8H17NO/c1-10-7-3-6-9-8-4-2-5-8/h8-9H,2-7H2,1H3 |

InChI Key |

IMRFVHYTNPAQKA-UHFFFAOYSA-N |

SMILES |

COCCCNC1CCC1 |

Canonical SMILES |

COCCCNC1CCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, identified from diverse sources, share structural or functional similarities with N-(3-methoxypropyl)cyclobutanamine. Key differences and implications are highlighted:

N-[(3-Fluorophenyl)methyl]cyclobutanamine

- Molecular Formula : C₁₁H₁₄FN

- Molecular Weight : 179.24 g/mol

- Key Features: Cyclobutanamine core with a fluorinated benzyl substituent. Higher molecular weight (179.24 vs. ~143.23) may reduce solubility but improve receptor binding in medicinal contexts.

(3,4-Dimethylphenyl)methylamine

- Molecular Formula: C₁₁H₁₇NO

- Molecular Weight : 179.25 g/mol

- Key Features :

- Methoxyethyl group (shorter chain) attached to a dimethylbenzylamine scaffold.

- The aromatic 3,4-dimethylphenyl group introduces steric hindrance and hydrophobic interactions, contrasting with the cyclobutane ring’s strain and compactness.

- Similar molecular weight to the fluorinated analog but distinct electronic properties due to the absence of fluorine.

Cyclobutanecarboxamide, N-(3-Aminopropyl)-N-methyl

- Molecular Formula : C₉H₁₈N₂O

- Molecular Weight : 170.25 g/mol

- The 3-aminopropyl substituent introduces a protonatable nitrogen, unlike the non-ionizable methoxy group in the target compound. Applications likely differ due to the amide’s stability and interaction with biological targets (e.g., enzyme inhibition).

N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine

- Molecular Formula: C₁₂H₁₆ClNO

- Molecular Weight : 225.71 g/mol

- Key Features: Cyclopropane ring (smaller, higher strain) vs. cyclobutane. Chlorophenoxypropyl substituent combines aryl ether and halogenated motifs, contrasting with the aliphatic methoxypropyl group.

Methoprotryne (N-(3-Methoxypropyl)-N’-(1-Methylethyl)-6-(Methylthio)-1,3,5-Triazine-2,4-Diamine)

- Molecular Formula: Not explicitly stated, but inferred to include a triazine ring.

- Use : Herbicide .

- Key Features :

- Triazine core with methoxypropyl and methylthio groups.

- Demonstrates how methoxypropyl substituents can enhance agrochemical efficacy via solubility and target binding.

- Structural complexity (triazine vs. cyclobutane) underscores divergent applications despite shared substituents.

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituent | Potential Applications |

|---|---|---|---|---|---|

| This compound (Target) | C₈H₁₇NO | ~143.23 | Cyclobutane | 3-Methoxypropyl | Hypothesized: Pharma/Agrochemical |

| N-[(3-Fluorophenyl)methyl]cyclobutanamine | C₁₁H₁₄FN | 179.24 | Cyclobutane | 3-Fluorobenzyl | Medicinal chemistry |

| (3,4-Dimethylphenyl)methylamine | C₁₁H₁₇NO | 179.25 | Benzylamine | 2-Methoxyethyl, 3,4-Dimethylphenyl | Material science |

| Cyclobutanecarboxamide, N-(3-Aminopropyl)-N-methyl | C₉H₁₈N₂O | 170.25 | Cyclobutane | 3-Aminopropyl, Methyl | Enzyme inhibitors |

| N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine | C₁₂H₁₆ClNO | 225.71 | Cyclopropane | 3-Chlorophenoxypropyl | Pesticides |

| Methoprotryne | Triazine-based | N/A | Triazine | 3-Methoxypropyl, Methylthio | Herbicide |

Key Findings and Implications

Substituent Effects :

- Aromatic vs. Aliphatic Groups : Fluorinated or chlorinated aryl groups (e.g., in and ) enhance lipophilicity and bioactivity but reduce solubility. The target’s methoxypropyl group balances hydrophilicity and flexibility.

- Functional Groups : Amides () increase polarity, while ethers () improve solubility and metabolic stability.

Ring Size and Strain :

- Cyclopropane () exhibits higher ring strain than cyclobutane, affecting reactivity and conformational stability.

The target compound’s applications may align with these domains, pending further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.